molecular formula C21H23N7O2 B605692 Autotaxin-IN-1 CAS No. 1619971-30-0

Autotaxin-IN-1

Cat. No.: B605692
CAS No.: 1619971-30-0
M. Wt: 405.46
InChI Key: ILOFWCAZDNILKY-UHFFFAOYSA-N
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Description

Autotaxin-IN-1 is a small molecule inhibitor specifically designed to target autotaxin, an enzyme that plays a crucial role in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid involved in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Autotaxin-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve:

    Formation of the Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core scaffold.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to improve the compound’s binding affinity and selectivity towards autotaxin. This may include amide bond formation, esterification, and other organic transformations.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Autotaxin-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Autotaxin-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the enzymatic activity of autotaxin and its role in lysophosphatidic acid production.

    Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways mediated by lysophosphatidic acid.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and inflammatory disorders. It has shown promise in preclinical studies for inhibiting tumor growth and reducing fibrosis.

    Industry: Utilized in the development of new drugs targeting the autotaxin-lysophosphatidic acid signaling axis.

Mechanism of Action

Autotaxin-IN-1 exerts its effects by specifically inhibiting the enzymatic activity of autotaxin. Autotaxin is responsible for converting lysophosphatidylcholine into lysophosphatidic acid, a bioactive lipid that activates various signaling pathways through its interaction with G protein-coupled receptors. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating the downstream signaling pathways involved in cell proliferation, migration, and survival.

Comparison with Similar Compounds

Similar Compounds

    GLPG1690: Another autotaxin inhibitor that has entered clinical trials for idiopathic pulmonary fibrosis.

    BBT-877:

    BLD-0409: An autotaxin inhibitor being investigated for its anti-cancer properties.

Uniqueness of Autotaxin-IN-1

This compound is unique due to its high selectivity and potency towards autotaxin. It has been specifically designed to target the active site of the enzyme, resulting in effective inhibition of lysophosphatidic acid production. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent.

Properties

CAS No.

1619971-30-0

Molecular Formula

C21H23N7O2

Molecular Weight

405.46

IUPAC Name

1-[2-(Indan-2-ylamino)-5,7-dihydro-pyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(1H-[1,2,3]triazol-4-yl)-ethoxy]-ethanone

InChI

InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27)

InChI Key

ILOFWCAZDNILKY-UHFFFAOYSA-N

SMILES

O=C(N1CC2=NC(NC3CC4=C(C=CC=C4)C3)=NC=C2C1)COCCC5=CNN=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Autotaxin IN-1;  Autotaxin IN 1;  Autotaxin-IN 1;  Autotaxin-IN-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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